1-[3-(1,3-Benzoxazol-2-yl)phenyl]pyrrolidine-2,5-dione
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Overview
Description
1-[3-(1,3-Benzoxazol-2-yl)phenyl]pyrrolidine-2,5-dione is a complex organic compound that features a benzoxazole moiety attached to a pyrrolidine-2,5-dione ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1,3-Benzoxazol-2-yl)phenyl]pyrrolidine-2,5-dione typically involves the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ring, followed by cyclization with a suitable dione precursor. For instance, the reaction between 2-aminophenol and an aromatic aldehyde in the presence of a catalyst such as FeCl3 in toluene at elevated temperatures can yield the benzoxazole intermediate . This intermediate can then be reacted with a pyrrolidine-2,5-dione derivative under acidic or basic conditions to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(1,3-Benzoxazol-2-yl)phenyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The benzoxazole ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen, nitro, or alkyl groups on the aromatic ring.
Scientific Research Applications
1-[3-(1,3-Benzoxazol-2-yl)phenyl]pyrrolidine-2,5-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1-[3-(1,3-Benzoxazol-2-yl)phenyl]pyrrolidine-2,5-dione exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The benzoxazole moiety can interact with various receptors or proteins, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde: Known for its analgesic properties.
(S)-N-(1-(Benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide: Exhibits anti-inflammatory and analgesic activities.
Uniqueness: 1-[3-(1,3-Benzoxazol-2-yl)phenyl]pyrrolidine-2,5-dione stands out due to its unique combination of a benzoxazole ring and a pyrrolidine-2,5-dione moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[3-(1,3-benzoxazol-2-yl)phenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-15-8-9-16(21)19(15)12-5-3-4-11(10-12)17-18-13-6-1-2-7-14(13)22-17/h1-7,10H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBYSJJSPYUTAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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